Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of chloro and fluoro substituents on the benzothiophene ring, as well as an ethyl ester group at the 2-position.
Preparation Methods
The synthesis of ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like chlorine and fluorine sources.
Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).
Common reagents and conditions used in these reactions include bases, acids, and various solvents depending on the specific transformation desired. Major products formed from these reactions include substituted benzothiophenes, alcohols, and oxidized derivatives.
Scientific Research Applications
Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity for certain targets, while the ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 3-chloro-1-benzothiophene-2-carboxylate: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.
Ethyl 6-fluoro-1-benzothiophene-2-carboxylate: Lacks the chloro substituent, which may result in different binding affinities and selectivities.
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate: Contains a methyl group instead of a fluoro group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in the combination of chloro and fluoro substituents, which can provide a balance of electronic and steric effects, potentially leading to enhanced activity and selectivity in various applications.
Properties
IUPAC Name |
ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO2S/c1-2-15-11(14)10-9(12)7-4-3-6(13)5-8(7)16-10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVVXZHADAAYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.